molecular formula C21H20FN3O4S B3565809 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No.: B3565809
M. Wt: 429.5 g/mol
InChI Key: ZLVJIKZJOLFSED-UHFFFAOYSA-N
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Description

“N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide” is a complex organic compound. It contains a glycinamide group (a derivative of the simplest amino acid, glycine), which is substituted with various aromatic groups: a 4-fluorophenyl group, a 4-methoxyphenyl group, and a 2-pyridinylmethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the aromatic groups and the glycinamide core. The exact synthetic route would depend on many factors, including the availability of starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic rings and the amide group. The fluorine and methoxy substituents on the phenyl rings would influence the electronic properties of these rings, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might participate in condensation reactions, while the aromatic rings might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility in different solvents .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-29-19-9-7-18(8-10-19)25(30(27,28)20-11-5-16(22)6-12-20)15-21(26)24-14-17-4-2-3-13-23-17/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVJIKZJOLFSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide

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